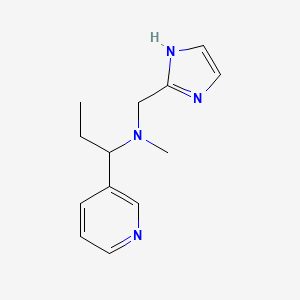![molecular formula C17H18F3N3 B4258453 2-[3-(1-pyrrolidin-1-ylethyl)phenyl]-4-(trifluoromethyl)pyrimidine](/img/structure/B4258453.png)
2-[3-(1-pyrrolidin-1-ylethyl)phenyl]-4-(trifluoromethyl)pyrimidine
説明
2-[3-(1-pyrrolidin-1-ylethyl)phenyl]-4-(trifluoromethyl)pyrimidine, also known as TFP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用機序
2-[3-(1-pyrrolidin-1-ylethyl)phenyl]-4-(trifluoromethyl)pyrimidine works by binding to specific proteins and altering their activity. It has been shown to bind to the voltage-gated sodium channel Nav1.7, which is involved in pain perception. 2-[3-(1-pyrrolidin-1-ylethyl)phenyl]-4-(trifluoromethyl)pyrimidine blocks the activity of Nav1.7, thereby reducing pain perception. 2-[3-(1-pyrrolidin-1-ylethyl)phenyl]-4-(trifluoromethyl)pyrimidine has also been shown to bind to the protein Hsp90, which is involved in the folding and stabilization of other proteins. By binding to Hsp90, 2-[3-(1-pyrrolidin-1-ylethyl)phenyl]-4-(trifluoromethyl)pyrimidine can disrupt the function of other proteins, making it a potential therapeutic agent for diseases that involve protein misfolding.
Biochemical and Physiological Effects:
2-[3-(1-pyrrolidin-1-ylethyl)phenyl]-4-(trifluoromethyl)pyrimidine has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce pain perception in animal models, making it a potential analgesic. 2-[3-(1-pyrrolidin-1-ylethyl)phenyl]-4-(trifluoromethyl)pyrimidine has also been shown to reduce the growth and proliferation of cancer cells, making it a potential anti-cancer agent. In addition, 2-[3-(1-pyrrolidin-1-ylethyl)phenyl]-4-(trifluoromethyl)pyrimidine has been shown to have neuroprotective effects, making it a potential therapeutic agent for neurological disorders.
実験室実験の利点と制限
One advantage of 2-[3-(1-pyrrolidin-1-ylethyl)phenyl]-4-(trifluoromethyl)pyrimidine is its high selectivity for specific proteins, making it a useful tool for studying protein-protein interactions. 2-[3-(1-pyrrolidin-1-ylethyl)phenyl]-4-(trifluoromethyl)pyrimidine is also relatively easy to synthesize and purify, making it readily available for scientific research. However, one limitation of 2-[3-(1-pyrrolidin-1-ylethyl)phenyl]-4-(trifluoromethyl)pyrimidine is its potential toxicity, which can limit its use in certain experiments. In addition, 2-[3-(1-pyrrolidin-1-ylethyl)phenyl]-4-(trifluoromethyl)pyrimidine can be expensive, which can limit its use in large-scale experiments.
将来の方向性
There are several future directions for research on 2-[3-(1-pyrrolidin-1-ylethyl)phenyl]-4-(trifluoromethyl)pyrimidine. One direction is to further investigate its potential use as a therapeutic agent for various diseases, including cancer and neurological disorders. Another direction is to develop new methods for synthesizing 2-[3-(1-pyrrolidin-1-ylethyl)phenyl]-4-(trifluoromethyl)pyrimidine that are more efficient and cost-effective. Additionally, further research is needed to better understand the mechanism of action of 2-[3-(1-pyrrolidin-1-ylethyl)phenyl]-4-(trifluoromethyl)pyrimidine and its potential side effects.
科学的研究の応用
2-[3-(1-pyrrolidin-1-ylethyl)phenyl]-4-(trifluoromethyl)pyrimidine has been extensively studied for its potential applications in various fields of scientific research. It has been used as a fluorescent probe for imaging intracellular pH, as well as a tool for studying the mechanism of protein-protein interactions. 2-[3-(1-pyrrolidin-1-ylethyl)phenyl]-4-(trifluoromethyl)pyrimidine has also been investigated for its potential use as a therapeutic agent for various diseases, including cancer and neurological disorders.
特性
IUPAC Name |
2-[3-(1-pyrrolidin-1-ylethyl)phenyl]-4-(trifluoromethyl)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N3/c1-12(23-9-2-3-10-23)13-5-4-6-14(11-13)16-21-8-7-15(22-16)17(18,19)20/h4-8,11-12H,2-3,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDMMOHBDSZSHLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC(=C1)C2=NC=CC(=N2)C(F)(F)F)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(1-acetyl-L-prolyl)-4-[(4-cyclopropyl-1H-1,2,3-triazol-1-yl)methyl]piperidine](/img/structure/B4258371.png)
![6,8-dimethyl-4-{[(pyridin-2-ylmethyl)(tetrahydrofuran-2-ylmethyl)amino]methyl}-2H-chromen-2-one](/img/structure/B4258392.png)
![N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridazinecarboxamide](/img/structure/B4258406.png)
![3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-benzyl-1-piperidinecarboxamide](/img/structure/B4258409.png)

![N-(1-ethyl-1H-1,2,4-triazol-3-yl)-N'-[1-(pyridin-3-ylmethyl)piperidin-4-yl]urea](/img/structure/B4258424.png)
![5-(1H-indol-1-ylmethyl)-N-[(4-methyl-1H-imidazol-2-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B4258439.png)
![2-{4-[(2,5-dimethyl-3-furyl)methyl]-1-piperazinyl}phenol trifluoroacetate (salt)](/img/structure/B4258446.png)
![N-methyl-1-(5-methyl-1,3,4-oxadiazol-2-yl)-N-{[3-(3-methylphenyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}methanamine](/img/structure/B4258448.png)
![N-[(3-isobutyl-1,2,4-oxadiazol-5-yl)methyl]-N,2,6-trimethylquinoline-3-carboxamide](/img/structure/B4258455.png)
![1-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-[(3-isobutylisoxazol-5-yl)methyl]methanamine](/img/structure/B4258461.png)
![N-ethyl-N-[1-(5-ethyl-2-methylpyrimidin-4-yl)pyrrolidin-3-yl]acetamide](/img/structure/B4258463.png)
![N-[1-(1-benzoyl-4-piperidinyl)-1H-pyrazol-5-yl]-N'-(2-methoxyphenyl)urea](/img/structure/B4258464.png)
![N,5-dimethyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B4258470.png)